molecular formula C8H16N2O5 B8134620 2-Amino-N,N-dimethylbutanamide oxalate

2-Amino-N,N-dimethylbutanamide oxalate

Cat. No.: B8134620
M. Wt: 220.22 g/mol
InChI Key: VUVSMDYPYIXWQD-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethylbutanamide oxalate (CAS: 2365418-06-8) is an oxalate salt derivative of 2-amino-N,N-dimethylbutanamide. Its molecular formula is C₈H₁₆N₂O·C₂H₂O₄ (molecular weight: 234.25 g/mol). The compound features a primary amine group and two methyl substituents on the amide nitrogen, paired with oxalic acid as a counterion to enhance solubility and crystallinity. It is primarily utilized in pharmaceutical research as an intermediate, leveraging its improved stability compared to freebase or hydrochloride forms .

Properties

IUPAC Name

2-amino-N,N-dimethylbutanamide;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.C2H2O4/c1-4-5(7)6(9)8(2)3;3-1(4)2(5)6/h5H,4,7H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVSMDYPYIXWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)C)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,N-dimethylbutanamide oxalate typically involves the reaction of 2-amino-N,N-dimethylbutanamide with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The general reaction scheme is as follows:

    Starting Materials: 2-amino-N,N-dimethylbutanamide and oxalic acid.

    Reaction Conditions: The reaction is usually conducted in an aqueous or alcoholic medium at room temperature.

    Procedure: The 2-amino-N,N-dimethylbutanamide is dissolved in the chosen solvent, followed by the gradual addition of oxalic acid. The mixture is stirred until the reaction is complete, and the product is then isolated by filtration or crystallization.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-N,N-dimethylbutanamide oxalate may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N-dimethylbutanamide oxalate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted amides.

Scientific Research Applications

Pharmacological Applications

1. Anticonvulsant Activity
Recent studies have indicated that derivatives of amino acids, including 2-amino-N,N-dimethylbutanamide oxalate, exhibit significant anticonvulsant properties. The compound's structure allows for modification that enhances its efficacy in treating epilepsy and other seizure disorders. For instance, the structure-activity relationship (SAR) studies have shown that specific substituents can improve the anticonvulsant activity of related compounds in animal models .

2. Neuropathic Pain Management
In addition to its anticonvulsant effects, 2-amino-N,N-dimethylbutanamide oxalate has been investigated for its potential in managing neuropathic pain. Compounds similar to 2-amino-N,N-dimethylbutanamide have demonstrated effectiveness in reducing pain responses in formalin models, suggesting that this class of compounds could be beneficial in pain management therapies .

3. Structure-Activity Relationships
The exploration of SAR for amino acid derivatives has revealed that modifications at specific sites can lead to enhanced biological activity. For example, the introduction of small hydrophobic groups at certain positions has been shown to retain or even increase anticonvulsant activity while minimizing side effects . This insight is crucial for the development of new therapeutic agents based on 2-amino-N,N-dimethylbutanamide oxalate.

Industrial Applications

1. Synthesis of Pharmaceutical Intermediates
Oxalate derivatives, including those derived from 2-amino-N,N-dimethylbutanamide, are valuable building blocks in organic synthesis. They are utilized in the preparation of various pharmaceutical intermediates due to their ability to undergo diverse chemical transformations. For example, oxalate half-esters have been employed as precursors for synthesizing complex natural products and pharmaceuticals .

2. Development of Cyclophilin D Inhibitors
Research has indicated that oxalate derivatives can play a significant role in the discovery of novel cyclophilin D inhibitors, which are important for treating diseases such as cancer and viral infections. The oxalate moiety enhances the biological activity of these compounds by improving their binding affinity and selectivity .

Case Studies

Case Study 1: Anticonvulsant Activity Evaluation
A study evaluating the anticonvulsant properties of N-benzyl derivatives of amino acids demonstrated that modifications at the benzyl position significantly affected their efficacy. The findings indicated that certain substitutions led to compounds with superior protective indices compared to existing medications like phenytoin . This suggests a promising avenue for further exploration of 2-amino-N,N-dimethylbutanamide oxalate derivatives.

Case Study 2: Pain Management Research
In a series of experiments assessing the analgesic properties of amino acid derivatives, compounds similar to 2-amino-N,N-dimethylbutanamide were shown to effectively reduce pain responses in rodent models. This highlights the potential for developing new treatments for chronic pain conditions utilizing this compound .

Mechanism of Action

The mechanism of action of 2-Amino-N,N-dimethylbutanamide oxalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can participate in nucleophilic and electrophilic reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

2-Amino-2,3-dimethylbutanamide

  • CAS Number: Not explicitly listed.
  • Molecular Formula : C₆H₁₄N₂O.
  • Key Features :
    • Substitution at the 2- and 3-positions of the butanamide backbone.
    • Exists as a racemic mixture (L- and R-enantiomers).
    • Forms a 3D hydrogen-bonded network via intermolecular N–H⋯O interactions .
  • Applications: Intermediate in synthesizing imidazolinone herbicides (e.g., racemic mixtures for weed control) .

(S)-2-Amino-N,N-dimethylbutanamide

  • CAS Number: Not explicitly listed (discontinued product).
  • Molecular Formula : C₆H₁₄N₂O.
  • Key Features: S-enantiomer configuration.
  • Applications: Potential pharmaceutical intermediate (discontinued due to stability or synthesis challenges) .
  • Comparison :
    • Stereospecificity may offer advantages in drug design but complicates synthesis scalability.
    • The oxalate salt form of the target compound improves stability, addressing limitations of the freebase enantiomer .

(2R)-2-Amino-N,3,3-trimethyl-N-(phenylmethyl)butanamide

  • CAS Number : 947383-62-2.
  • Molecular Formula : C₁₄H₂₂N₂O.
  • Key Features :
    • Bulky substituents (phenylmethyl and trimethyl groups).
    • R-enantiomer configuration.
  • Applications : Research chemical with high lipophilicity .
  • Comparison: Increased molecular weight (234.33 g/mol) and lipophilicity due to aromatic groups may enhance blood-brain barrier penetration but reduce aqueous solubility.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • CAS Number: Not explicitly listed.
  • Molecular Formula: C₁₃H₁₉NO₂.
  • Key Features :
    • N,O-bidentate directing group for metal-catalyzed C–H functionalization.
    • Hydroxyl and benzamide substituents.
  • Applications : Catalyst in synthetic chemistry .
  • Comparison :
    • Functional groups enable coordination with metals, unlike the target compound’s dimethylamide.
    • Highlights divergent applications: catalysis versus pharmaceutical intermediates .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
2-Amino-N,N-dimethylbutanamide oxalate 2365418-06-8 C₈H₁₆N₂O·C₂H₂O₄ 234.25 Oxalate salt, N,N-dimethyl groups Pharmaceutical intermediate
2-Amino-2,3-dimethylbutanamide - C₆H₁₄N₂O 130.19 2,3-dimethyl, racemic mixture Herbicide intermediate
(S)-2-Amino-N,N-dimethylbutanamide - C₆H₁₄N₂O 130.19 S-enantiomer Discontinued (drug research)
(2R)-2-Amino-N,3,3-trimethyl-N-(phenylmethyl)butanamide 947383-62-2 C₁₄H₂₂N₂O 234.33 Phenylmethyl, trimethyl groups Research chemical

Research Findings and Implications

  • Stability and Solubility: The oxalate salt form of 2-Amino-N,N-dimethylbutanamide enhances stability and solubility compared to hydrochloride salts or freebase analogs, critical for pharmaceutical formulation .
  • Stereochemical Considerations: Racemic mixtures (e.g., 2-Amino-2,3-dimethylbutanamide) are cost-effective for agrochemicals, while enantiopure forms (e.g., discontinued S-enantiomer) face synthesis challenges .
  • Functional Group Impact : Bulky substituents (e.g., phenylmethyl) increase lipophilicity but may limit solubility, whereas N,O-bidentate groups enable catalytic applications .

Biological Activity

2-Amino-N,N-dimethylbutanamide oxalate, a compound derived from amino acids and oxalic acid, has garnered attention in various biological studies due to its potential therapeutic applications and biological effects. This article delves into its biological activity, examining its mechanisms, effects on health, and implications for future research.

Chemical Structure and Properties

The compound 2-Amino-N,N-dimethylbutanamide oxalate is characterized by its amide functional group and the presence of oxalate as a counterion. Its chemical formula is C6H14N2O2, and it is often represented in structural formulas that emphasize its amine and carbonyl functionalities. Understanding the chemical properties of this compound is crucial for elucidating its biological interactions.

Mechanisms of Biological Activity

  • Oxalate Interaction :
    • Oxalate is known to play a significant role in various biological processes, including calcium metabolism. High levels of oxalate can lead to the formation of calcium oxalate crystals, which are implicated in kidney stone formation and other renal pathologies . The interaction between 2-amino-N,N-dimethylbutanamide and oxalate may influence these processes by modulating oxalate absorption and excretion.
  • Metabolic Effects :
    • Studies indicate that dietary oxalates can impact kidney function significantly, with evidence suggesting that certain transporters (e.g., SLC26A6) mediate the secretion and absorption of oxalate in the intestines . The presence of 2-amino-N,N-dimethylbutanamide may alter these transport mechanisms, potentially affecting the systemic levels of oxalate.
  • Antioxidant Potential :
    • Preliminary research suggests that compounds similar to 2-amino-N,N-dimethylbutanamide may exhibit antioxidant properties. This could be attributed to their ability to scavenge free radicals or modulate oxidative stress pathways . Further investigation is necessary to establish a direct link between this compound and its antioxidant capacity.

Table 1: Summary of Biological Effects Observed in Studies

Study ReferenceBiological EffectFindings
Antioxidant ActivityIndicated potential for free radical scavenging.
Kidney Stone FormationSuggested modulation of oxalate levels impacting stone risk.
Metabolic EffectsHighlighted interactions with intestinal transporters affecting oxalate absorption.

Notable Research Findings

  • A study focusing on dietary oxalates demonstrated that the presence of specific amino acids can influence the absorption rates of oxalates in the gut, potentially implicating compounds like 2-amino-N,N-dimethylbutanamide in dietary interventions for kidney health .
  • Research on microbial degradation of oxalates has shown that certain bacteria can metabolize oxalates into less harmful products, suggesting a possible therapeutic avenue for managing high oxalate levels in humans .

Implications for Future Research

Given the potential biological activities associated with 2-amino-N,N-dimethylbutanamide oxalate, several avenues for future research are warranted:

  • Clinical Trials : Investigating the effects of this compound on kidney health through controlled clinical trials could provide insights into its therapeutic potential.
  • Mechanistic Studies : Further exploration into how this compound interacts with cellular pathways related to oxidative stress and metabolic regulation could uncover new biological roles.
  • Dietary Impact Assessments : Understanding how dietary intake of this compound affects overall health, particularly in populations susceptible to kidney stones or metabolic disorders.

Q & A

Q. Basic Protocol :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation (H332 hazard) .
  • Waste disposal : Segregate acidic waste and neutralize with calcium carbonate before disposal .

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